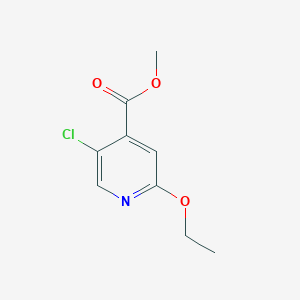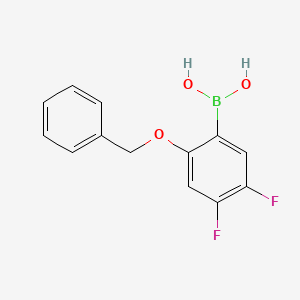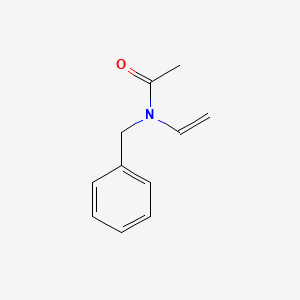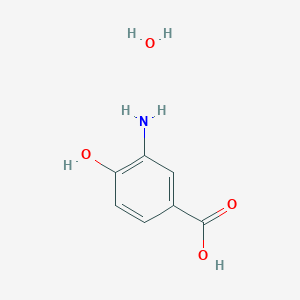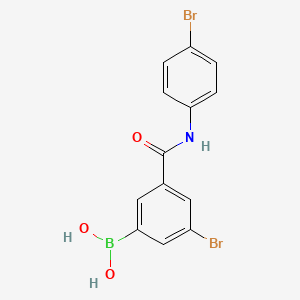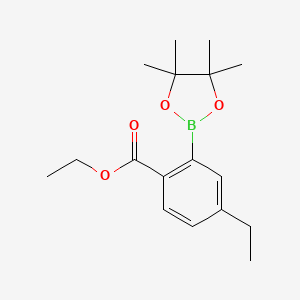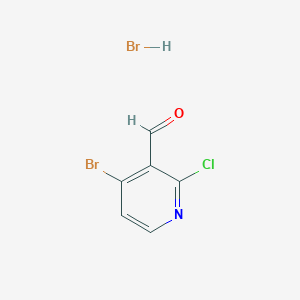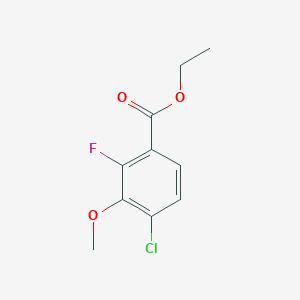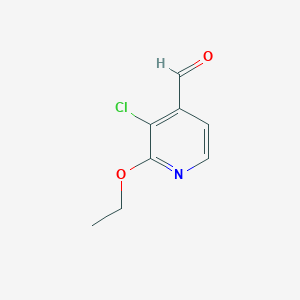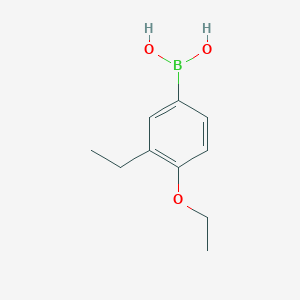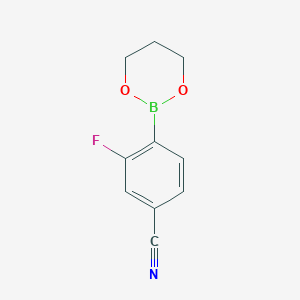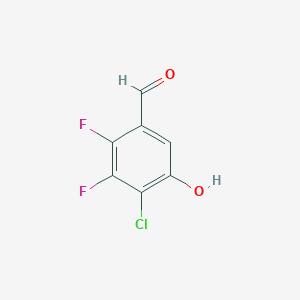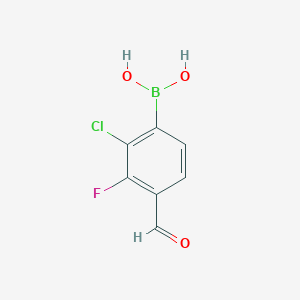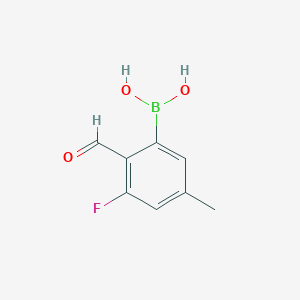
3-Fluoro-2-formyl-5-methylphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom, a formyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-formyl-5-methylphenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-Fluoro-2-formyl-5-methylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-carboxy-5-methylphenylboronic acid.
Reduction: 3-Fluoro-2-hydroxymethyl-5-methylphenylboronic acid.
Substitution: Various biaryl compounds depending on the coupling partner.
科学研究应用
3-Fluoro-2-formyl-5-methylphenylboronic acid has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-Fluoro-2-formyl-5-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The formyl and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
3-Fluoro-5-methylphenylboronic acid: Lacks the formyl group, which can affect its reactivity and applications.
2-Formylphenylboronic acid: Lacks the fluorine and methyl substituents, which can influence its chemical properties.
5-Fluoro-2-methoxyphenylboronic acid: Contains a methoxy group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
3-Fluoro-2-formyl-5-methylphenylboronic acid is unique due to the presence of both electron-withdrawing (fluorine) and electron-donating (methyl) groups, along with the formyl group. This combination of substituents can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
(3-fluoro-2-formyl-5-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5-2-7(9(12)13)6(4-11)8(10)3-5/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBGICGZKIPVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C=O)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
